molecular formula C12H16ClN3 B1371163 2-Piperidin-4-YL-1H-benzoimidazole hydrochloride CAS No. 824403-74-9

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride

Cat. No. B1371163
CAS RN: 824403-74-9
M. Wt: 237.73 g/mol
InChI Key: JUPRHWFNRDEYSQ-UHFFFAOYSA-N
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Description

2-Piperidin-4-yl-1H-benzimidazole is a chemical compound used as a reagent in the synthesis of various derivatives. These derivatives have been found to be potent sodium channel blockers for the treatment of ischemic stroke . It is also used in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .


Synthesis Analysis

A novel 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivative with good anti-inflammatory activity was identified from an in-house library. Based on this hit compound, two series of 2‐(piperidin‐4‐yl)‐1H‐benzo[d]imidazole derivatives were designed and synthesized as novel anti-inflammatory agents .


Molecular Structure Analysis

The molecular formula of 2-Piperidin-4-yl-1H-benzimidazole is C12H15N3. The InChI representation of the molecule is InChI=1S/C12H15N3/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9/h1-4,9,13H,5-8H2,(H,14,15) .


Chemical Reactions Analysis

2-Piperidin-4-yl-1H-benzimidazole has been used as a reagent in the synthesis of 3-amino-1-(5-indanyloxy)-2-propanol derivatives as potent sodium channel blockers for the treatment of ischemic stroke . It is also used as a reagent in the synthesis of 2,3,5-trisubstituted pyridine derivatives as potent Akt1/Akt2 dual inhibitors .


Physical And Chemical Properties Analysis

The molecular weight of 2-Piperidin-4-yl-1H-benzimidazole is 201.27 g/mol. It has a XLogP3 value of 1.9, indicating its lipophilicity. It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

Antibacterial Activities

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride and its derivatives have been evaluated for their antibacterial activities. Certain compounds in this series have shown effectiveness against both Gram-positive and Gram-negative bacteria, particularly enterococci, suggesting potential as new antibacterial agents (He et al., 2003).

Histone Deacetylase Inhibitors

These compounds have also been found to act as inhibitors of human histone deacetylases. Some of them, especially those bearing an N1-piperidine, show significant efficacy in human tumor models, indicating potential use in cancer treatment (Bressi et al., 2010).

NMDA Receptor Ligands

Another application is as ligands for the NMDA receptor. For instance, a derivative of this class has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, with potential implications for Parkinson's disease treatment (Wright et al., 1999).

Imaging Agents for NMDA Receptor

Some benzimidazole derivatives have been synthesized and evaluated as imaging agents for the NR2B subtype of NMDA receptor, demonstrating potential for neurological imaging applications (Fuchigami et al., 2010).

Antimicrobial Activities

The compound has also been synthesized and screened for antimicrobial activities, showing moderate effectiveness against various bacterial strains, suggesting a role in developing new antimicrobial agents (Ovonramwen et al., 2019).

Antihistaminic Activity

N-(4-piperidinyl)-1H-benzimidazol-2-amines, derived from this compound, have been synthesized and evaluated for their antihistaminic activity, showing potential in allergy treatment (Janssens et al., 1985).

Anti-Inflammatory Compounds

Research has also focused on developing novel anti-inflammatory compounds from benzimidazole piperidine derivatives, showing promising results in inflammation therapy (Burayk et al., 2022).

Fluorescent Probes for DNA Detection

Benzimidazole derivatives substituted with piperidine have been explored as potential fluorescent probes for DNA detection, indicating applications in molecular biology and diagnostics (Perin et al., 2011).

Antihypertensive Agents

These compounds have been investigated as potential antihypertensive agents, showing promise in the treatment of high blood pressure (Obase et al., 1983).

Aqueous-Soluble ACAT-1 Inhibitor

One derivative has been identified as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT), which could be useful in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

Safety and Hazards

When handling 2-Piperidin-4-yl-1H-benzimidazole, avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Given its role in the synthesis of potent sodium channel blockers and Akt1/Akt2 dual inhibitors, future research could explore the development of more derivatives of 2-Piperidin-4-yl-1H-benzimidazole for potential therapeutic applications .

Biochemical Analysis

Biochemical Properties

2-Piperidin-4-YL-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with specific enzymes, proteins, and other biomolecules. This compound is known to act as a reagent in the synthesis of various derivatives, such as 3-amino-1-(5-indanyloxy)-2-propanol derivatives, which are potent sodium channel blockers used in the treatment of ischemic stroke . Additionally, this compound is involved in the synthesis of 2,3,5-trisubstituted pyridine derivatives, which are potent dual inhibitors of Akt1 and Akt2 . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

This compound has been shown to influence various cellular processes and functions. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s interaction with sodium channels can alter the electrical activity of cells, impacting processes such as neurotransmission and muscle contraction . Furthermore, its role as an Akt1/Akt2 dual inhibitor suggests that it can modulate cell survival and proliferation pathways, which are critical in cancer research and therapy . These effects demonstrate the compound’s potential in influencing cellular behavior and function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to act as a sodium channel blocker is attributed to its binding to the channel’s active site, preventing the flow of sodium ions and thereby modulating cellular excitability . Additionally, its role as an Akt1/Akt2 dual inhibitor involves binding to the kinase domains of these proteins, inhibiting their activity and downstream signaling pathways . These molecular interactions underline the compound’s mechanism of action at the biochemical level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is known to be stable under specific storage conditions, such as keeping it in a dark place and at room temperature . Its long-term effects on cellular function can vary depending on the experimental conditions and duration of exposure. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of sodium channels and Akt1/Akt2 activity, resulting in long-term changes in cellular behavior and function .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively inhibit sodium channels and Akt1/Akt2 activity without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, such as disruption of normal cellular functions and induction of apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. The compound’s metabolism can influence its bioavailability and efficacy in biochemical reactions. For example, its interaction with enzymes involved in sodium channel regulation and Akt1/Akt2 signaling pathways can affect the overall metabolic flux and levels of metabolites . Understanding these metabolic pathways is crucial for optimizing the compound’s use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound’s ability to bind to sodium channels and Akt1/Akt2 proteins can facilitate its transport to specific cellular sites where these proteins are localized . This targeted distribution is essential for the compound’s efficacy in modulating cellular functions.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound’s interaction with sodium channels and Akt1/Akt2 proteins suggests that it may localize to the plasma membrane and cytoplasm, where these proteins are predominantly found . This localization is critical for the compound’s activity and function in modulating cellular processes.

properties

IUPAC Name

2-piperidin-4-yl-1H-benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPRHWFNRDEYSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC3=CC=CC=C3N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656388
Record name 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

824403-74-9
Record name 2-(Piperidin-4-yl)-1H-benzimidazole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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